[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule. It is composed of two distinct parts: a pyrimidine derivative and a purine derivative, both linked to a sugar-phosphate backbone. This compound is significant in various biochemical processes and is often studied for its role in cellular metabolism and genetic material synthesis.
Mechanism of Action
Mode of Action
Poly(I:C) is structurally similar to double-stranded RNA (dsRNA), which is present in some viruses . This structural similarity allows Poly(I:C) to act as a stimulant of TLR3 . Upon binding to TLR3, Poly(I:C) triggers a cascade of immune responses . It also interacts with RIG-I and MDA-5, further enhancing the immune response .
Pharmacokinetics
It’s known that poly(i:c) presents significant systemic toxicity, and its clinical use is typically restricted to local administration . Nanotechnology has been used to facilitate the delivery of Poly(I:C) to macrophages, which ultimately drives their phenotype toward pro-inflammatory states .
Action Environment
The action of Poly(I:C) can be influenced by various environmental factors. For instance, in a stroma-rich environment, Poly(I:C) has been shown to enhance the antitumor activity of CD47 blockade in colorectal cancer . The treatment significantly increased systemic cytotoxic T cell activity and reduced liver metastases .
Biochemical Analysis
Biochemical Properties
Polyinosinic acid-polycytidylic acid is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This interaction triggers the production of interferons and other anti-viral genes, playing a crucial role in the body’s immune response .
Cellular Effects
Polyinosinic acid-polycytidylic acid has significant effects on various types of cells and cellular processes. When delivered into the cytoplasm, it can induce programmed cell death in certain types of cells . It also inhibits growth, promotes toxic autophagy, and induces apoptosis in vitro and in vivo in animal models .
Molecular Mechanism
The mechanism underlying the immune stimulatory properties of Polyinosinic acid-polycytidylic acid involves Stat1 activation resulting in CCL2 and MMP13 stimulation thereby provoking macrophage polarization . It induces apoptosis via the AKT-XIAP pathway, as well as macrophage differentiation and T-cell activation via the IFNγ-Stat1-CCL2 signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Polyinosinic acid-polycytidylic acid change over time in laboratory settings. It has been shown to have better storage stability than that of corresponding evenly structured PIC .
Dosage Effects in Animal Models
The effects of Polyinosinic acid-polycytidylic acid vary with different dosages in animal models. It has been reported that the administration of more than 1 mg Polyinosinic acid-polycytidylic acid per kg body weight exacerbates symptoms of some diseases in animal models .
Metabolic Pathways
Polyinosinic acid-polycytidylic acid is involved in several metabolic pathways. It triggers the production of interferons and other anti-viral genes, playing a crucial role in the body’s immune response .
Transport and Distribution
Polyinosinic acid-polycytidylic acid is transported and distributed within cells and tissues. When delivered into the cytoplasm using polyethyleneimine (PEI), it can induce programmed cell death in certain types of cells .
Subcellular Localization
Polyinosinic acid-polycytidylic acid is localized in the cytoplasm of cells when delivered using polyethyleneimine (PEI) . This localization plays a crucial role in its ability to induce programmed cell death and provoke strong antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine and purine derivatives are synthesized separately through a series of reactions involving amination, oxidation, and cyclization. These intermediates are then coupled with a sugar-phosphate backbone through glycosylation reactions. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity of the final product, and implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine and purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the sugar-phosphate backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.
Scientific Research Applications
This compound has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its involvement in cellular metabolism.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): Similar but lacks the hydroxyl groups on the sugar moiety.
Thymidine Monophosphate (TMP): Contains a thymine base instead of the purine or pyrimidine derivatives.
Uniqueness
This compound is unique due to its combination of both pyrimidine and purine derivatives linked to a sugar-phosphate backbone. This dual nature allows it to participate in a wider range of biochemical processes compared to compounds with only one type of base. Its structural complexity also makes it a valuable tool in studying nucleic acid interactions and developing therapeutic agents.
Properties
CAS No. |
24939-03-5 |
---|---|
Molecular Formula |
C19H27N7O16P2 |
Molecular Weight |
671.4 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) |
InChI Key |
ACEVNMQDUCOKHT-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Synonyms |
5’-Inosinic Acid Homopolymer Complex with 5’-Cytidylic Acid Homopolymer; 5’-Inosinic Acid Polymers Complex with 5’-Cytidylic Acid Polymers; 5’-Cytidylic Acid Homopolymer Complex with 5’-Inosinic Acid Homopolymer; 5’-Cytidylic Acid Polymers Complex wi |
Origin of Product |
United States |
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